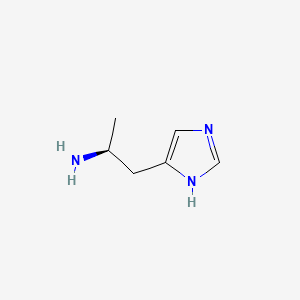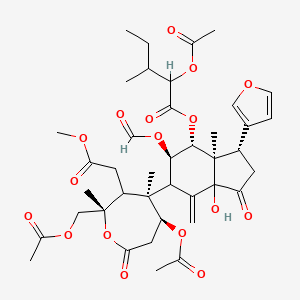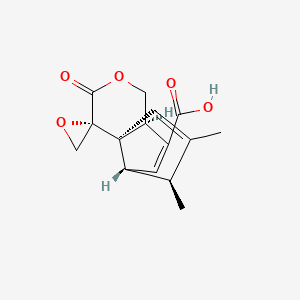
Pentalenolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentalenolactone is a sesquiterpene lactone that is isolated from several Streptomyces species and exhibits antibiotic activity. It has a role as an antimicrobial agent, an EC 1.2.1.12 [glyceraldehyde-3-phosphate dehydrogenase (phosphorylating)] inhibitor and a bacterial metabolite. It is a sesquiterpene lactone, an alpha,beta-unsaturated monocarboxylic acid, a spiro-epoxide and an organic heterotricyclic compound. It is a conjugate acid of a pentalenolactone(1-).
Pentalenolactone is a natural product found in Streptomyces arenae, Streptomyces filipinensis, and other organisms with data available.
Applications De Recherche Scientifique
Inhibitory Effect on Vascular Smooth Muscle Cell Proliferation
Pentalenolactone demonstrates an inhibitory effect on the proliferation of rat vascular smooth muscle cells. This inhibition is mediated by the suppression of the ERK1/2 cascade, a key pathway in cell proliferation, without causing cell death (Ikeda et al., 2001).
Role in Pentalenolactone Biosynthesis
The biosynthesis of pentalenolactone, an antibiotic, involves several enzymes in Streptomyces species. Key steps include the enzymatic conversion of various intermediates in the biosynthetic pathway, a process crucial for the production of pentalenolactone (You et al., 2007); (Seo et al., 2011); (Tetzlaff et al., 2006).
Biochemical Characterization of Enzymes in Biosynthesis
The multifunctional enzyme PtlD in the biosynthesis of pentalenolactone shows multiple activities, including hydroxylation, desaturation, and epoxidation, highlighting the complex enzymatic mechanisms involved in the pathway (Deng et al., 2019).
Gene Regulation in Pentalenolactone Biosynthesis
Genes such as PenR and PntR in Streptomyces species act as regulators in pentalenolactone biosynthesis, influencing the production of this antibiotic. These findings emphasize the role of genetic regulation in the production of bioactive compounds (Zhu et al., 2013).
Mechanism Studies in Pentalenolactone Biosynthesis
Studies on the mechanism of the enzymatic reactions in pentalenolactone biosynthesis, such as the P450-catalyzed oxidative rearrangement, contribute to a deeper understanding of complex biochemical processes (Zhu et al., 2011).
Synthetic Approaches to Pentalenolactone
Synthetic methodologies, such as enantiospecific assembly, have been developed to construct the carbon skeleton of pentalenolactones, highlighting the intersection of synthetic chemistry and natural product biosynthesis (Testero & Spanevello, 2006).
Role in Immunosuppressant Activity
Pentalenolactone I, derived from Streptomyces filipinensis, exhibits immunosuppressant activity, demonstrating the potential therapeutic applications of pentalenolactones (Uyeda et al., 2001).
Propriétés
Numéro CAS |
31501-48-1 |
|---|---|
Nom du produit |
Pentalenolactone |
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
(1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1 |
Clé InChI |
NUPNVWUYFVEAIT-ULEBWITMSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2C=C([C@H]3[C@]2(C=C1C)[C@@]4(CO4)C(=O)OC3)C(=O)O |
SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
SMILES canonique |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Synonymes |
arenaemycin E pentalenolactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)
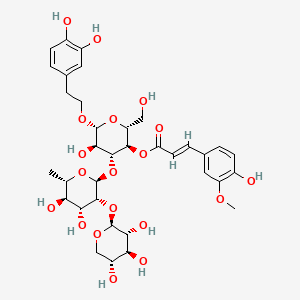
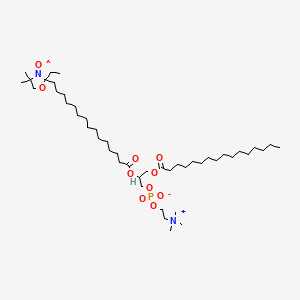
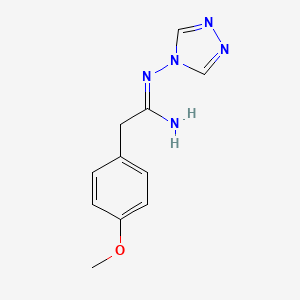

![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
